molecular formula C6H12N2O B8220168 (5R)-5-(aminomethyl)piperidin-2-one

(5R)-5-(aminomethyl)piperidin-2-one

Cat. No.: B8220168
M. Wt: 128.17 g/mol
InChI Key: IASZWPMYNYDRFL-RXMQYKEDSA-N
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Description

(5R)-5-(Aminomethyl)piperidin-2-one is a chiral piperidine derivative with the molecular formula C₆H₁₂N₂O and a molecular weight of 144.17 g/mol (base form). Its hydrochloride salt form is commonly used for enhanced stability and solubility . The compound features a six-membered piperidin-2-one ring substituted at the 5R position with an aminomethyl (-CH₂NH₂) group. This stereochemical configuration is critical for its interactions in biological systems, particularly in binding to enzymes or receptors where enantioselectivity plays a role.

The compound’s aminomethyl group provides a reactive site for further chemical modifications, such as amide bond formation, making it a versatile intermediate in medicinal chemistry.

Properties

IUPAC Name

(5R)-5-(aminomethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-3-5-1-2-6(9)8-4-5/h5H,1-4,7H2,(H,8,9)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASZWPMYNYDRFL-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC[C@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5R)-5-(aminomethyl)piperidin-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable piperidine derivative.

    Functional Group Introduction:

    Chiral Resolution: The chiral center at the 5-position is resolved using chiral catalysts or resolution agents to obtain the desired (5R) enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: To introduce the aminomethyl group.

    Chromatographic Techniques: For the separation and purification of the desired enantiomer.

    Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: (5R)-5-(aminomethyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the aminomethyl position.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

(5R)-5-(aminomethyl)piperidin-2-one has several applications in scientific research, including:

    Medicinal Chemistry: Used as an intermediate in the synthesis of drugs targeting neurological disorders.

    Biological Studies: Investigated for its potential effects on neurotransmitter systems.

    Industrial Chemistry: Utilized in the production of agrochemicals and other bioactive compounds.

Mechanism of Action

The mechanism of action of (5R)-5-(aminomethyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares (5R)-5-(aminomethyl)piperidin-2-one with structurally related piperidin-2-one derivatives, highlighting key differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties
This compound 144.17 5R-aminomethyl Amine, ketone High solubility, stereospecific reactivity
5-(Hydroxymethyl)-5-phenylpiperidin-2-one 205.25 5-hydroxymethyl, 5-phenyl Hydroxyl, ketone Hydrophobic (logP ~2.5), aromatic interactions
Methyl (2R,5S)-(1-Methyl-5-amino-piperidin-2-yl)-acetate 186.26 1-methyl, 5-amino, ester Amine, ester Lipophilic (logP ~1.8), ester hydrolysis-prone
Fluorinated derivatives (e.g., 5-(2,3,6-trifluorophenyl)piperidin-2-one) ~326.0 5-trifluorophenyl, azide Fluorine, azide Enhanced metabolic stability, electrophilic
rac-(5R,6S)-5-(Aminomethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one 248.32 5-aminomethyl, 6-pyrazole, rac-mix Amine, pyrazole Stereochemical complexity, potential for H-bonding

Pharmacokinetic and Physicochemical Properties

  • Solubility: The aminomethyl group in this compound enhances aqueous solubility compared to hydrophobic analogs like 5-(Hydroxymethyl)-5-phenylpiperidin-2-one .
  • Metabolic Stability : Fluorinated derivatives (e.g., 5-trifluorophenylpiperidin-2-one) exhibit superior metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .
  • Drug-Likeness: Predicted ADME parameters for this compound (e.g., moderate logP, polar surface area ~49 Ų) align with Lipinski’s rules, suggesting oral bioavailability, whereas bulkier analogs (e.g., 5-phenyl derivatives) may face absorption challenges .

Research Findings and Data Tables

Table 1: Predicted ADME Properties of Selected Compounds

Compound logP TPSA (Ų) H-Bond Donors H-Bond Acceptors Bioavailability Score
This compound 0.5 49 2 3 0.85
5-(Hydroxymethyl)-5-phenylpiperidin-2-one 2.5 40 1 3 0.55
Fluorinated piperidin-2-one 3.1 65 1 5 0.70

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